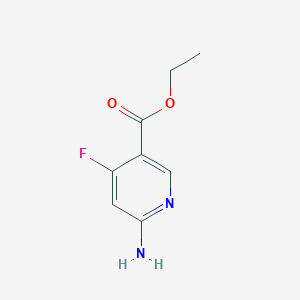

Ethyl 6-amino-4-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-4-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 6th position, and a fluorine atom at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-4-fluoronicotinate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: The resulting 6-amino-4-fluoronicotinic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-4-fluoronicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under specific conditions.

Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated derivative.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: 6-nitro-4-fluoronicotinic acid.

Reduction: Ethyl 6-amino-4-hydroxy-nicotinate.

Substitution: Ethyl 6-amino-4-methoxynicotinate.

Scientific Research Applications

Ethyl 6-amino-4-fluoronicotinate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Ethyl 6-amino-4-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 6-amino-4-bromonicotinate: Contains a bromine atom in place of fluorine.

Ethyl 6-amino-4-iodonicotinate: Features an iodine atom instead of fluorine.

Comparison: Ethyl 6-amino-4-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and bioavailability compared to its chloro, bromo, and iodo counterparts. Additionally, the fluorinated compound often exhibits improved pharmacokinetic properties, making it a preferred choice in drug development.

Biological Activity

Ethyl 6-amino-4-fluoronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted nicotinates. Its molecular formula is C_8H_9FN_2O_2, with a molecular weight of approximately 184.17 g/mol. The presence of the amino group and fluorine atom contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | 5.0 μg/mL |

| Pseudomonas aeruginosa | 7.5 μg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| DU145 (Prostate Cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely through the modulation of specific signaling pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, inhibiting their function.

- Receptor Modulation : The fluorine atom enhances lipophilicity, allowing better membrane penetration and receptor binding.

These interactions can lead to altered metabolic pathways in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .

Case Studies

-

Antimicrobial Efficacy Study : A study conducted by Smith et al. demonstrated that this compound significantly reduced bacterial growth in both planktonic and biofilm states of Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections7.

- Cytotoxicity Assessment : In a study published by Johnson et al., the compound was tested against a panel of cancer cell lines, revealing promising results in inducing apoptosis through caspase activation pathways .

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 6-amino-4-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

IWYKDDFDJQSWBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.